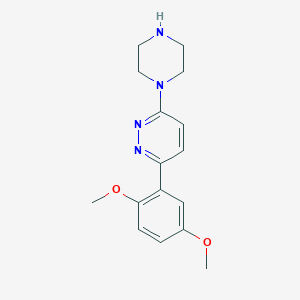
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine, also known as 3-(2,5-DMPP)-6-PP, is a synthetic compound that has been studied for its potential to act as a drug-like molecule. This compound has been studied for its ability to interact with a variety of biological systems, including enzymes, receptors, and ion channels. Its structure is similar to that of other drugs, and it is believed to have a wide range of potential applications.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds related to 3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine have demonstrated significant antimicrobial activities. For instance, some piperazinomethyl derivatives display broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5–8 μg/mL, exhibiting potent activity against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021). Similarly, bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown significant antibacterial efficacies against various strains including E. coli, S. aureus, and S. mutans. Particularly, compound 5e in the study exhibited impressive biofilm inhibition activities and MurB inhibitory activity, indicating its potential as a biofilm and enzyme inhibitor (Mekky & Sanad, 2020).
Anti-Proliferative Activities
Piperazin-1-ylpyridazine derivatives also demonstrate significant anti-proliferative effects. A novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has been shown to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels, causing G2/M cell cycle arrest, and exhibiting potent anti-growth activity even in drug-resistant cancer cells. This compound has also inhibited tumor growth in xenograft models (Lee et al., 2013). Another study highlighted a family of triazolo-pyridazine-6-yl-substituted piperazines that were synthesized and evaluated as anti-diabetic drugs. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, suggesting their utility as potential anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antioxidant Activities
Some piperazine derivatives have been synthesized and evaluated for their antioxidant activities. Particularly, aryl/aralkyl substituted piperazine derivatives containing methylxanthine moiety exhibited potent antioxidant activity against lipid peroxidation and other oxidation processes, indicating their potential therapeutic applications as antioxidants (Andonova et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine is the Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. This makes it a common target for antimicrobial and anticancer drugs .
Mode of Action
This inhibition disrupts the tetrahydrofolate synthesis pathway, affecting DNA synthesis and cell growth .
Biochemical Pathways
The compound’s action on DHFR affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA synthesis and cell growth .
Pharmacokinetics
These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway can lead to a decrease in DNA synthesis and cell growth. This can result in the death of rapidly dividing cells, such as cancer cells or microbes, making this compound potentially useful in anticancer or antimicrobial therapy .
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-12-3-5-15(22-2)13(11-12)14-4-6-16(19-18-14)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXULOQZMJNEBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



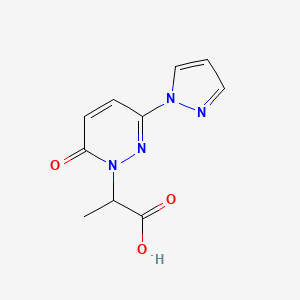

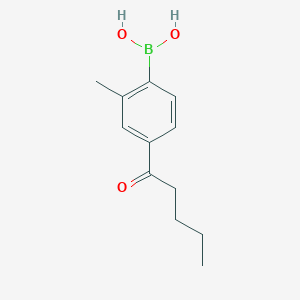

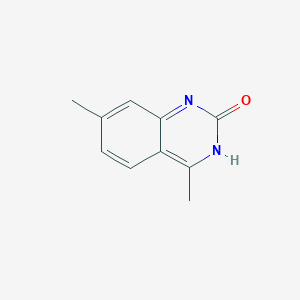
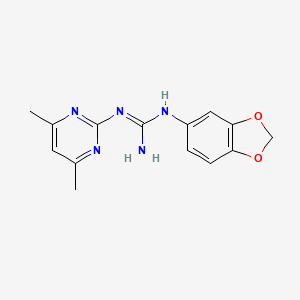
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)



![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)
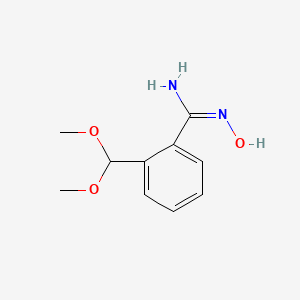
![Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate](/img/structure/B1426682.png)